![molecular formula C22H25FN2O3 B4532595 N-{3-[cyclopropyl(3-ethoxybenzyl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B4532595.png)
N-{3-[cyclopropyl(3-ethoxybenzyl)amino]-3-oxopropyl}-2-fluorobenzamide
Description
The compound is part of a class of chemicals that possess a unique combination of functional groups, including a cyclopropyl group, an ethoxybenzyl group, an amino group, and a fluorobenzamide group. These components suggest a compound with potential biological activity, given the known activities of related structures in pharmacology and medicinal chemistry.
Synthesis Analysis
Synthesis of complex molecules like "N-{3-[cyclopropyl(3-ethoxybenzyl)amino]-3-oxopropyl}-2-fluorobenzamide" typically involves multi-step synthetic routes. These routes can include cyclopropanation reactions, amide bond formation, and the introduction of fluorine-containing groups. For instance, cyclopropanation strategies have been developed for the synthesis of functionalized cyclopropanes in a highly diastereoselective and enantioselective mode, relevant to the cyclopropyl group present in the compound (Davies et al., 1996).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and computational modeling, provides insights into the geometry, bond lengths, and angles critical for the biological activity of compounds. For example, the molecular structure of closely related compounds has been determined by single crystal X-ray diffraction and DFT calculations, which help understand the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
The compound's chemical reactions and properties can be influenced by the presence of its functional groups. For instance, N-fluorobenzamides have been shown to participate in formal [4+2] cycloaddition reactions, leading to the formation of fluorescent aminonaphthalic anhydrides (Lu et al., 2022), indicating potential chemical reactivity pathways for similar structures.
properties
IUPAC Name |
N-[3-[cyclopropyl-[(3-ethoxyphenyl)methyl]amino]-3-oxopropyl]-2-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c1-2-28-18-7-5-6-16(14-18)15-25(17-10-11-17)21(26)12-13-24-22(27)19-8-3-4-9-20(19)23/h3-9,14,17H,2,10-13,15H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZJUWAFLNTFPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN(C2CC2)C(=O)CCNC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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